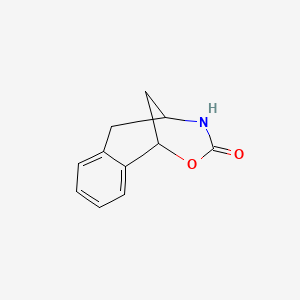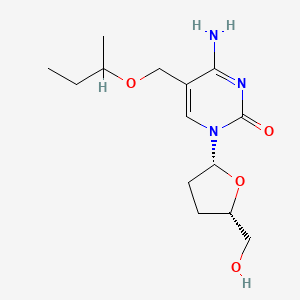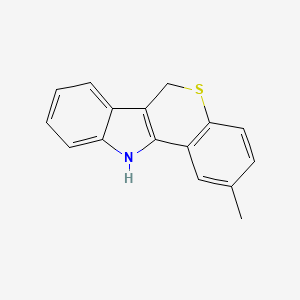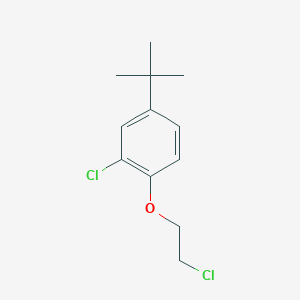
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group, two chlorine atoms, and an ethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl₂) to form 4-tert-butyl-2-chlorophenol.
Etherification: The chlorinated phenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The tert-butyl group can be oxidized under specific conditions, and the benzene ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Substitution: Products include derivatives where the chlorine atoms are replaced by other nucleophiles.
Oxidation: Oxidation of the tert-butyl group can yield tert-butyl alcohol derivatives.
Reduction: Reduction of the benzene ring can lead to cyclohexane derivatives.
科学的研究の応用
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Tert-butylbenzyl chloride
- 4-Tert-butyl-2-chlorophenol
- 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene derivatives
Uniqueness
This compound is unique due to the combination of its tert-butyl group, chlorine atoms, and ethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
2051-63-0 |
|---|---|
分子式 |
C12H16Cl2O |
分子量 |
247.16 g/mol |
IUPAC名 |
4-tert-butyl-2-chloro-1-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-4-5-11(10(14)8-9)15-7-6-13/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
XFUFWZSWAIXWHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



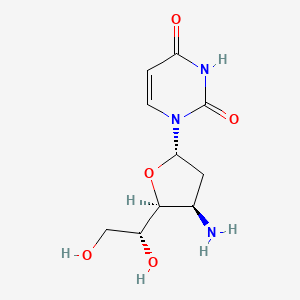
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)

![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

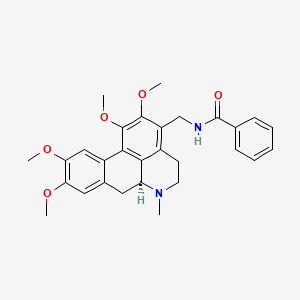
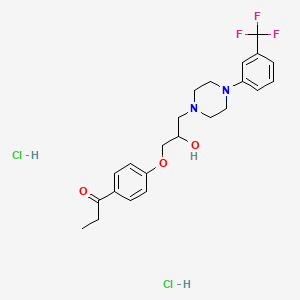
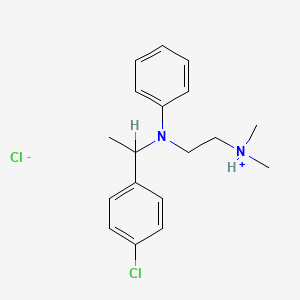
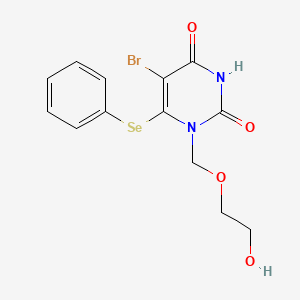
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
